(R)-N-(1-(Azepan-3-yl)-7-chloro-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide hydrochloride
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Overview
Description
4-Pyridinecarboxamide, N-[7-chloro-1-[(3R)-hexahydro-1H-azepin-3-yl]-1H-benzimidazol-2-yl]-2-methyl-, hydrochloride is a complex organic compound with a unique structure that includes a pyridine ring, a benzimidazole moiety, and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-[7-chloro-1-[(3R)-hexahydro-1H-azepin-3-yl]-1H-benzimidazol-2-yl]-2-methyl-, hydrochloride typically involves multiple steps, starting with the preparation of the core structures, such as the pyridine and benzimidazole rings. These core structures are then functionalized and coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-[7-chloro-1-[(3R)-hexahydro-1H-azepin-3-yl]-1H-benzimidazol-2-yl]-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of specific functional groups.
Scientific Research Applications
4-Pyridinecarboxamide, N-[7-chloro-1-[(3R)-hexahydro-1H-azepin-3-yl]-1H-benzimidazol-2-yl]-2-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-[7-chloro-1-[(3R)-hexahydro-1H-azepin-3-yl]-1H-benzimidazol-2-yl]-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Pyridinecarboxamide, N-[7-chloro-1-[(3R)-hexahydro-1H-azepin-3-yl]-1H-benzimidazol-2-yl]-2-methyl-, hydrochloride include other pyridinecarboxamides, benzimidazole derivatives, and azepine-containing compounds.
Uniqueness
What sets this compound apart from its similar counterparts is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the pyridine, benzimidazole, and azepine rings in a single molecule allows for diverse interactions and activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1508258-36-3 |
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Molecular Formula |
C20H23Cl2N5O |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[1-[(3R)-azepan-3-yl]-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22ClN5O.ClH/c1-13-11-14(8-10-23-13)19(27)25-20-24-17-7-4-6-16(21)18(17)26(20)15-5-2-3-9-22-12-15;/h4,6-8,10-11,15,22H,2-3,5,9,12H2,1H3,(H,24,25,27);1H/t15-;/m1./s1 |
InChI Key |
JLBUGWQZVWGFPH-XFULWGLBSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCNC4)C(=CC=C3)Cl.Cl |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCNC4)C(=CC=C3)Cl.Cl |
Origin of Product |
United States |
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